N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is a chemical compound notable for its unique structural features, including a pyrrolidine ring and a trifluoromethyl group attached to a benzamide moiety. The compound has gained attention for its potential therapeutic applications, particularly as a modulator of chemokine receptors, which play critical roles in various physiological processes such as inflammation and immune response. Its molecular formula is C14H16F3N3O2, with a molecular weight of approximately 315.291 g/mol.
The synthesis of N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide typically involves several key steps:
These synthetic routes may vary based on the specific starting materials used and the desired purity of the final product .
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions.
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide participates in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent polarity and temperature, which are crucial for optimizing reaction pathways.
The mechanism of action for N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide primarily involves its interaction with chemokine receptors:
Research indicates that compounds like N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide could be effective in treating diseases characterized by excessive inflammatory responses or immune dysregulation .
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is expected to exhibit:
Key chemical properties include:
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide has several potential applications in scientific research:
Table 1: Key Physicochemical Identifiers
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 857650-90-9 | 857651-01-5 |
Molecular Formula | C₁₄H₁₆F₃N₃O₂ | C₁₄H₁₇ClF₃N₃O₂ |
Molecular Weight (g/mol) | 315.29 | 351.75 |
SMILES (Canonical) | O=C(NCC(N1CC@@HCC1)=O)C2=CC=CC(C(F)(F)F)=C2 | O=C(NCC(N1CC@@HCC1)=O)C2=CC=CC(C(F)(F)F)=C2.[H]Cl |
Key Chiral Center | (S)-3-aminopyrrolidine | (S)-3-aminopyrrolidine |
The compound serves as a crucial chemical building block in synthesizing advanced CC Chemokine Receptor 2 (CCR2) antagonists. CCR2, a GPCR, binds monocyte chemoattractant proteins (MCPs like CCL2) and is a validated target for inflammatory diseases (atherosclerosis, rheumatoid arthritis (RA), neuropathic pain, and metabolic disorders [2] [3] [8]. Its significance stems from:
The compound belongs to a well-defined and pharmacologically significant class: 3-aminopyrrolidine derivatives. Its position within this class is characterized by:
Table 2: Key Features of 3-Aminopyrrolidine Derived CCR2 Antagonists
Feature | Role/Significance | Evidence from Optimization |
---|---|---|
(S)-3-Aminopyrrolidine | Essential chiral pharmacophore; Directly interacts with CCR2 binding pocket | (S)-enantiomer shows significantly higher affinity than (R); Critical for in vivo efficacy [1] [4] |
Glycinamide Linker | Connects pharmacophores; Modulates flexibility, conformation, and physicochemical properties | Enables optimal spatial orientation; Contributes to metabolic stability and permeability [4] [6] |
3-(Trifluoromethyl)benzoyl | Aryl domain; Provides lipophilic binding interactions; Contributes to potency | Common lipophilic group; CF₃ group enhances potency and metabolic stability [1] [4] |
N3-Substituent (R) | Key determinant of selectivity, PK/PD, and binding kinetics (residence time) | Optimization yielded high CCR2 selectivity over CCR5/hERG; Improved oral bioavailability (e.g., BMS-741672) [6] |
Chemokine receptors, a subset of GPCRs, orchestrate leukocyte migration. Targeting them requires sophisticated strategies:
15a
(related to optimized derivatives) showed long RT on hCCR2 (714 min) and efficacy in reducing plaque formation, linked to high occupancy [3]. Table 3: Chemokine Receptor Modulation Strategies - Focus on CCR2
Strategy | Mechanism | Advantages | Challenges | Relevance to Subject Compound |
---|---|---|---|---|
Orthosteric Antagonism (Small Molecule) | Competitive inhibition at the endogenous chemokine binding site | Suitable for oral administration; Potential for high potency | Achieving sufficient receptor occupancy in vivo; Species cross-reactivity; Selectivity within chemokine family | Core mechanism of derivatives derived from the subject compound |
High Target Occupancy | Maintaining near-saturation of target receptors | Crucial for efficacy in disease models (e.g., >90% for atherosclerosis) | Requires optimized PK and long Residence Time (RT) | Key parameter for efficacy of optimized candidates [3] |
Long Residence Time (RT) | Prolonged drug-receptor complex lifetime | Sustained blockade despite PK fluctuations; Potential for lower dosing | Difficult to predict and optimize; Requires specific kinetic assays | Achieved in optimized derivatives (e.g., RT=714 min for 15a ) [3] |
Antibody-Based Inhibition | Targeting CCL2 or CCR2 with biologics | High specificity; Long half-life | Parenteral administration only; High cost; Potential immunogenicity | Outside scope of small molecule intermediates |
The compound N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide, particularly its (S)-enantiomer, represents a structurally optimized and strategically vital chemical intermediate. Its role in generating potent, selective CCR2 antagonists with favorable drug-like properties underscores its significance in advancing therapies for debilitating inflammatory diseases driven by monocyte-mediated pathology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7